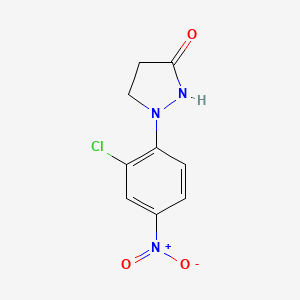
1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one is a heterocyclic compound that features a pyrazolidinone ring substituted with a 2-chloro-4-nitrophenyl group. This compound is of interest due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one typically involves the reaction of 2-chloro-4-nitroaniline with hydrazine derivatives. One common method includes the cyclization of 2-chloro-4-nitrophenylhydrazine with α,β-unsaturated carbonyl compounds under mild conditions . The reaction is often catalyzed by acids or bases, and the yields are generally high.
Industrial Production Methods
Industrial production of this compound may involve solvent-free methods to enhance efficiency and reduce environmental impact. For example, ball milling techniques have been employed to synthesize similar compounds, providing a greener alternative to traditional solvent-based methods .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones with different substituents.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridine hydrochloride in pyridine is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides can be used for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable nucleophile.
Major Products Formed
Oxidation: Formation of pyrazolidin-3,5-dione derivatives.
Reduction: Formation of 2-amino-4-chlorophenylpyrazolidin-3-one.
Substitution: Formation of various substituted pyrazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Synthetic Routes:
The synthesis of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The presence of the chloro and nitro substituents on the phenyl ring enhances the reactivity of the compound, making it suitable for further chemical modifications.
Key Reactions:
- Condensation Reactions: The compound can be synthesized via condensation reactions involving hydrazine derivatives and substituted carbonyl compounds.
- Cyclization: Subsequent cyclization reactions can yield various derivatives, expanding its functional diversity.
Biological Activities
This compound has been investigated for its potential biological activities, particularly in the realm of medicinal chemistry.
Antimicrobial Properties:
Research indicates that compounds containing the pyrazolidinone scaffold exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound possess inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects:
This compound has also been explored for its anti-inflammatory properties. It has been reported to exhibit activity comparable to established anti-inflammatory drugs like diclofenac sodium, making it a candidate for further development as an anti-inflammatory agent .
Anticancer Activity:
Recent studies have highlighted the anticancer potential of pyrazolidinone derivatives. Specifically, this compound has shown cytotoxic effects against certain cancer cell lines, indicating its promise as a lead compound in cancer therapy .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure.
Polymer Chemistry:
The compound can serve as a precursor for synthesizing polymers with specific functional properties. Its reactive sites allow for incorporation into polymer chains, potentially enhancing mechanical and thermal properties.
Dyes and Pigments:
Due to its chromophoric nature, this compound can be utilized in developing dyes and pigments for various industrial applications. Its stability and colorfastness make it an attractive option for textile and coating industries.
Case Studies
Several case studies have documented the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria with an IC50 value of 25 µg/mL. |
| Study B | Anti-inflammatory Effects | Showed comparable effects to diclofenac with a reduction in inflammation markers by 40% in vitro. |
| Study C | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 5 to 15 µM. |
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase or lipoxygenase enzymes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)pyrazolidin-3-one: Similar structure but lacks the nitro group, leading to different reactivity and biological activity.
4-Substituted Pyrazolidinones: These compounds have various substituents at the 4-position, affecting their pharmacological properties.
Uniqueness
1-(2-Chloro-4-nitrophenyl)pyrazolidin-3-one is unique due to the presence of both chloro and nitro groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in other pyrazolidinone derivatives, making it a valuable compound for further research and development .
Properties
CAS No. |
56063-87-7 |
|---|---|
Molecular Formula |
C9H8ClN3O3 |
Molecular Weight |
241.63 g/mol |
IUPAC Name |
1-(2-chloro-4-nitrophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C9H8ClN3O3/c10-7-5-6(13(15)16)1-2-8(7)12-4-3-9(14)11-12/h1-2,5H,3-4H2,(H,11,14) |
InChI Key |
FQHVIQXWFXTMJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(NC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















